4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole
Description
4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a biphenyl group and at position 5 with a methylsulfonyl moiety.
Properties
Molecular Formula |
C15H12N2O2S2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
5-methylsulfonyl-4-(4-phenylphenyl)thiadiazole |
InChI |
InChI=1S/C15H12N2O2S2/c1-21(18,19)15-14(16-17-20-15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
ZSKDODYLIQBJKM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=NS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole typically involves the reaction of biphenyl derivatives with thiadiazole precursors. One common method involves the use of biphenyl-4-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: The biphenyl and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted biphenyl and thiadiazole derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparisons
Biological Activity
The compound 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole can be represented as follows:
- Molecular Formula : CHNOS
- CAS Number : 1707571-31-0
This compound features a thiadiazole ring which is known for its diverse pharmacological activities.
Mechanisms of Biological Activity
Research indicates that compounds containing the thiadiazole moiety often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanisms through which 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole exerts its effects include:
- Antimicrobial Activity : Thiadiazoles have demonstrated effectiveness against a range of pathogens. Studies have shown that derivatives of thiadiazole can inhibit bacterial growth and exhibit antifungal properties.
- Antiviral Properties : Some research suggests that thiadiazole derivatives can inhibit viral replication. For instance, compounds with similar structures showed effectiveness against viruses like HCV and HIV by interfering with viral polymerases or proteases.
- Anticancer Potential : Thiadiazoles have been investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various pathways including the modulation of cell cycle regulators.
Antimicrobial Activity
A study highlighted the broad-spectrum antibacterial activity of thiadiazole derivatives. The compound exhibited an IC value indicating effective inhibition against Gram-positive and Gram-negative bacteria.
| Pathogen | IC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
| Candida albicans | 10.0 |
Antiviral Activity
Thiadiazole derivatives have shown promising results in inhibiting viral replication:
| Virus | EC (μM) |
|---|---|
| Hepatitis C Virus (HCV) | 32.2 |
| Dengue Virus (DENV) | 7.2 |
Study 1: Antimicrobial Evaluation
In a comparative study involving various thiadiazole derivatives, it was found that 4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole exhibited superior antibacterial properties compared to standard antibiotics. The study utilized disk diffusion methods and broth microdilution assays to assess the efficacy against multiple strains.
Study 2: Antiviral Screening
Another significant study focused on the antiviral potential of this compound against HCV. The results indicated that it effectively inhibited NS5B RNA polymerase activity with low cytotoxicity in human cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
